molecular formula C9H9NO B3042209 2-Methoxy-3-methylbenzonitrile CAS No. 53078-68-5

2-Methoxy-3-methylbenzonitrile

Cat. No.: B3042209
CAS No.: 53078-68-5
M. Wt: 147.17 g/mol
InChI Key: DNPZISSCLNWWSF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-methylbenzonitrile consists of a benzene ring with a methoxy group (-OCH3) and a methyl group (-CH3) attached to it . The molecule also contains a nitrile group (-CN), which is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .


Physical and Chemical Properties Analysis

This compound is a liquid-oil at ambient temperature . It has a molecular weight of 147.18 . The physical form, density, and boiling point of the compound are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis of Derivatives

2-Methoxy-3-methylbenzonitrile serves as a key precursor in the synthesis of various chemical derivatives. For instance, Zheng et al. (2009) demonstrated an improved synthesis method for 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives using a related compound, 4-methoxy-2-methylbenzonitrile. This method offered better yields, reduced hazards, and improved reproducibility compared to previous methods (Zheng et al., 2009).

Structural Analysis and Chemical Behavior

The structural and chemical properties of compounds related to this compound have been a subject of research. Zhang et al. (1997) explored the structures of compounds including 2-(ferrocenylmethyl)-6-methoxy-3-methylbenzonitrile, revealing insights into the orientation of molecular rings and their implications in chemical reactions (Zhang et al., 1997).

Application in Corrosion Inhibition

This compound derivatives have been evaluated as corrosion inhibitors. Verma et al. (2015) synthesized 2-aminobenzene-1,3-dicarbonitriles derivatives and investigated their inhibition properties on mild steel in acidic conditions. These derivatives showed significant inhibition efficiency, highlighting their potential use in corrosion protection (Verma et al., 2015).

Thermochemical Properties

Understanding the thermochemical properties of this compound and its derivatives is crucial for various applications. Zaitseva et al. (2015) conducted a study to determine the gas-phase enthalpies of formation for different methylbenzonitriles, providing valuable data for chemical engineering and synthesis (Zaitseva et al., 2015).

Biological Evaluation of Complexes

The role of this compound derivatives in the synthesis of biologically active compounds has been explored. Govindharaju et al. (2019) synthesized and evaluated a Cr(III) complex containing 2-aminobenzonitrile, a derivative, for its antimicrobial and antioxidant activities, demonstrating the compound's potential in medicinal chemistry (Govindharaju et al., 2019).

Oxidation Studies

Orita et al. (1989) investigated the oxidation of methoxybenzenes, including methoxybenzonitriles, to quinones and phenols. This research provides insights into the chemical behavior of these compounds under oxidative conditions (Orita et al., 1989).

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylbenzonitrile is not explicitly mentioned in the search results. In general, the mechanism of action refers to the specific biochemical interaction through which a substance produces its effect . This usually includes mention of the specific molecular targets to which the substance binds, such as an enzyme or receptor .

Safety and Hazards

2-Methoxy-3-methylbenzonitrile has been classified with the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with this compound include H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

2-methoxy-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPZISSCLNWWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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